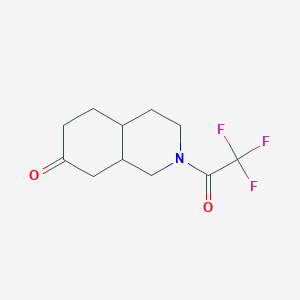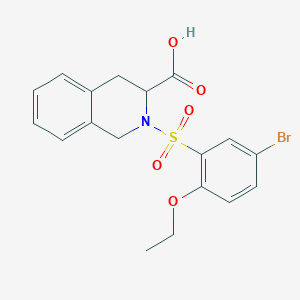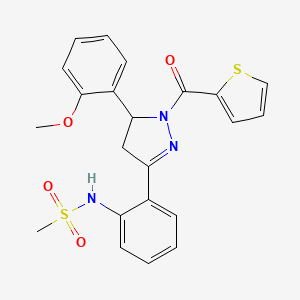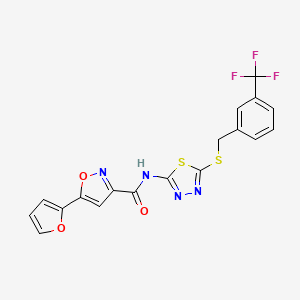![molecular formula C22H19FN2O2 B2538351 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide CAS No. 2097922-51-3](/img/structure/B2538351.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide" is a benzamide derivative, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, benzamide derivatives are generally of interest due to their structural versatility and potential pharmacological properties.
Synthesis Analysis
Benzamide derivatives are typically synthesized through acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These reactions often involve the direct acylation of amines, which could be a similar approach for synthesizing the compound . The synthesis process can be optimized to enhance yield and purity, as demonstrated in the continuous flow synthesis of a related benzamide using microreactors .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography, as shown in the analysis of various benzamide compounds . These studies reveal the crystalline structure and molecular geometry, which are crucial for understanding the compound's interactions and reactivity. Theoretical methods such as density functional theory (DFT) calculations are also employed to predict the electronic properties and molecular geometry .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with anions, as seen in the colorimetric sensing of fluoride anions by a benzamide derivative . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide core, which can be explored through structure-activity relationship studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, vibrational frequencies, and hydrogen bonding interactions, can be characterized using spectroscopic techniques and elemental analysis . The electronic properties, including HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, can be calculated using DFT to estimate the chemical reactivity of the molecule . Additionally, the solubility, stability, and crystalline properties are important for the practical application of these compounds.
Scientific Research Applications
Kinase Inhibition and Therapeutic Applications
One of the primary research applications of such compounds involves their role as selective and potent inhibitors of specific kinases within the Met kinase superfamily. The structural optimization leading to improved enzyme potency and selectivity has been demonstrated, highlighting their potential in cancer therapy. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown to be potent and selective Met kinase inhibitors, with significant in vivo efficacy against certain types of tumors (G. M. Schroeder et al., 2009).
Antipathogenic Activity
Research into thiourea derivatives, structurally related to N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide, has revealed significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential for the development of novel antimicrobial agents with antibiofilm properties, opening avenues for treating infections associated with biofilms (Carmen Limban et al., 2011).
Anti-Fibrosis Drug Potential
The pharmacokinetics and tissue distribution of compounds structurally similar to this compound have been studied, revealing their potential as novel ALK5 inhibitors with significant anti-fibrotic effects. This positions them as promising candidates for the treatment of fibrotic diseases, showcasing the versatility of such compounds in therapeutic applications beyond oncology (Y. W. Kim et al., 2008).
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, derivatives of this compound have been explored for their application in organic light-emitting diodes (OLEDs). The use of certain iridium emitters with similar structural motifs has led to efficient OLEDs with low efficiency roll-off, highlighting the potential of such compounds in the development of advanced electronic and photonic devices (Yi Jin et al., 2014).
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-18-7-9-19(10-8-18)27-20-3-1-2-17(12-20)22(26)25-14-15-4-11-21(24-13-15)16-5-6-16/h1-4,7-13,16H,5-6,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMJJULYRMOOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-aminoethyl)-N-isobutyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2538268.png)


![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2538278.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2538280.png)
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538282.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2538286.png)
![N-(2,5-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2538289.png)
